2,5-Dihydroxythiophenol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Phenols - Hydroquinones - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

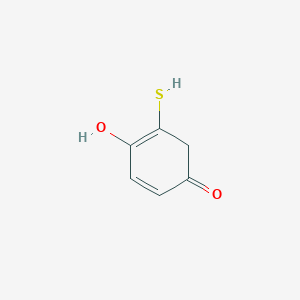

2D Structure

3D Structure

Properties

IUPAC Name |

2-sulfanylbenzene-1,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O2S/c7-4-1-2-5(8)6(9)3-4/h1-3,7-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFQJFYYGUOXGRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)S)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2889-61-4 | |

| Record name | 2-Mercaptobenzene-1,4-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2,5-Dihydroxythiophenol: A Technical Guide to Its Core Properties

For Researchers, Scientists, and Drug Development Professionals

December 24, 2025

Introduction

2,5-Dihydroxythiophenol, also known as 2-mercaptohydroquinone or 2-sulfanylbenzene-1,4-diol, is an aromatic organosulfur compound with the chemical formula C₆H₆O₂S.[1] Its structure, featuring a hydroquinone ring substituted with a thiol group, suggests a rich chemical reactivity and potential for diverse applications, particularly in areas involving antioxidant activity and as a building block in organic synthesis. This technical guide provides a comprehensive overview of the fundamental properties of this compound, including its physicochemical characteristics, potential synthetic routes, expected spectroscopic data, and plausible biological activities based on the known behavior of structurally related compounds. Due to the limited availability of specific experimental data for this compound in the current scientific literature, this guide integrates general principles and data from analogous compounds to provide a predictive yet scientifically grounded resource.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. While some data is available from safety data sheets, key values such as melting point and solubility have not been experimentally determined in readily available literature.

| Property | Value | Source |

| CAS Number | 2889-61-4 | [1] |

| Molecular Formula | C₆H₆O₂S | [1] |

| Molecular Weight | 142.18 g/mol | [1] |

| Boiling Point | 333.2 °C at 760 mmHg | [2] |

| Flash Point | 155.3 °C | [2] |

| Density | 1.437 g/cm³ | [2] |

| Vapor Pressure | 7.16E-05 mmHg at 25 °C | [2] |

| Appearance | Not available (likely a solid) | |

| Melting Point | No data available | [2] |

| Solubility | No data available | [2] |

| pKa | No data available (expected to be acidic due to both phenol and thiol groups) |

Synthesis and Reactivity

General Synthetic Approaches

A potential synthetic workflow is outlined below:

Reactivity

The reactivity of this compound is dictated by the presence of three functional groups: two hydroxyl (phenol) groups and one thiol group.

-

Acidity: Both the phenolic hydroxyl groups and the thiol group are acidic. Thiophenols are generally more acidic than phenols. Therefore, the thiol proton is expected to be the most acidic proton in the molecule.

-

Nucleophilicity: The corresponding thiophenolate, formed upon deprotonation, is a potent nucleophile and can readily participate in S-alkylation and Michael addition reactions.

-

Oxidation: The thiol group is susceptible to oxidation, which can lead to the formation of a disulfide bond, connecting two molecules of this compound. The hydroquinone moiety is also redox-active and can be oxidized to the corresponding benzoquinone. This dual susceptibility to oxidation suggests that this compound could be a potent antioxidant.

Spectroscopic Properties (Predicted)

Detailed experimental spectra for this compound are not available. However, the expected spectroscopic characteristics can be predicted based on the known spectral data of thiophenols, phenols, and hydroquinones.

| Spectroscopy | Expected Wavenumber/Chemical Shift | Assignment |

| ¹H NMR | δ 6.5 - 7.5 ppm | Aromatic protons (likely complex splitting pattern) |

| δ 3.0 - 4.0 ppm (broad singlet) | Thiol proton (-SH) | |

| δ 4.5 - 6.0 ppm (broad singlets) | Phenolic protons (-OH) | |

| ¹³C NMR | δ 110 - 130 ppm | Aromatic carbons |

| δ 140 - 160 ppm | Aromatic carbons attached to oxygen | |

| IR | 3200 - 3600 cm⁻¹ (broad) | O-H stretching (phenolic) |

| 2550 - 2600 cm⁻¹ (weak) | S-H stretching (thiol) | |

| 1450 - 1600 cm⁻¹ | C=C stretching (aromatic) | |

| 1200 - 1300 cm⁻¹ | C-O stretching (phenolic) | |

| UV-Vis | ~250 nm and ~300 nm | π → π* transitions of the aromatic ring |

Potential Biological Activity and Signaling Pathways

The specific biological activities of this compound have not been reported. However, its structural motifs, particularly the hydroquinone and thiol groups, are present in many biologically active molecules.

Antioxidant Activity

Hydroquinones and thiols are well-known antioxidants. The hydroquinone moiety can act as a radical scavenger by donating a hydrogen atom to form a relatively stable semiquinone radical. The thiol group can also participate in redox reactions, readily being oxidized to a disulfide. The combination of these two functionalities in one molecule suggests that this compound could be a potent antioxidant, capable of neutralizing reactive oxygen species (ROS) through multiple mechanisms.

A simplified diagram illustrating a potential antioxidant mechanism is shown below:

Signaling Pathways

Given its potential antioxidant properties, this compound could modulate signaling pathways sensitive to the cellular redox state. For instance, it might influence the Keap1-Nrf2 pathway, a critical regulator of the antioxidant response, or the NF-κB signaling pathway, which is involved in inflammation and is often activated by oxidative stress. However, without experimental data, any discussion of specific signaling pathway involvement remains speculative.

Experimental Protocols (General)

The following are general protocols that could be adapted for the synthesis and analysis of this compound.

General Protocol for the Synthesis of an Aryl Thiol via Reduction of a Sulfonyl Chloride

-

Sulfonylation: To a solution of hydroquinone in a suitable solvent (e.g., chloroform), add chlorosulfonic acid dropwise at 0 °C. Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

Work-up: Pour the reaction mixture onto ice and extract the product with an organic solvent. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude hydroquinone sulfonyl chloride.

-

Reduction: Dissolve the crude sulfonyl chloride in a suitable solvent (e.g., ethanol). Add a reducing agent (e.g., zinc dust and hydrochloric acid, or lithium aluminum hydride) portion-wise at a controlled temperature.

-

Final Work-up and Purification: After the reduction is complete, neutralize the reaction mixture and extract the product. Purify the crude this compound by column chromatography or recrystallization.

General Protocol for Spectroscopic Analysis

-

NMR Spectroscopy: Prepare a solution of the purified compound in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.

-

IR Spectroscopy: Obtain the IR spectrum of the solid compound using a KBr pellet or as a thin film on a salt plate. Alternatively, acquire the spectrum of a solution in a suitable solvent.

-

UV-Vis Spectroscopy: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile). Record the absorption spectrum over a range of 200-400 nm.

Conclusion

This compound is a molecule with significant potential for further research, particularly in the fields of antioxidant chemistry and synthetic organic chemistry. While specific experimental data for this compound is scarce, this technical guide provides a foundational understanding of its likely properties and reactivity based on the well-established chemistry of its constituent functional groups. The provided general experimental protocols offer a starting point for the synthesis and characterization of this intriguing molecule, paving the way for future investigations into its unique chemical and biological properties. Further research is warranted to fully elucidate the characteristics and potential applications of this compound.

References

2,5-Dihydroxythiophenol: An Obscure Aromatic Thiol with Limited Publicly Available Data

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dihydroxythiophenol (CAS 2889-61-4), also known as 2-mercaptohydroquinone or 2-thiobenzene-1,4-diol, is an aromatic organic compound containing two hydroxyl groups and one thiol group attached to a benzene ring.[1] Despite its potential as a multifunctional chemical intermediate, a comprehensive review of publicly available scientific literature and chemical databases reveals a significant scarcity of in-depth technical information. This guide summarizes the currently available data on its chemical properties and safety, while also highlighting the notable absence of published research regarding its synthesis, biological activity, and potential applications in drug development.

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is presented in Table 1. The data is primarily sourced from safety data sheets (SDS) and chemical supplier information.

| Property | Value | Reference |

| CAS Number | 2889-61-4 | [1] |

| Molecular Formula | C₆H₆O₂S | [1] |

| Molecular Weight | 142.18 g/mol | [1] |

| Alternate Names | 2-Mercaptohydroquinone, 2-Thiobenzene-1,4-diol | [1] |

| Flash Point | 155.3°C | [2] |

| Density | 1.437 g/cm³ | [2] |

Synthesis and Reactivity

The reactivity of this compound can be inferred from its functional groups. The thiol (-SH) group is a nucleophile and can participate in reactions such as alkylation, arylation, and disulfide bond formation. The hydroquinone moiety suggests potential antioxidant activity through the donation of hydrogen atoms from the hydroxyl groups. However, specific studies detailing these reactions for this particular compound are lacking.

Biological Activity and Drug Development Applications

A thorough search of pharmacological and life science databases reveals no published studies on the biological activity, mechanism of action, or potential therapeutic applications of this compound. There is no available data on its efficacy in any disease models, its enzymatic inhibition properties, or its cytotoxicity profile. Consequently, its potential as a lead compound or building block in drug discovery remains entirely unexplored in the public scientific literature. The compound is sold for research purposes only and is not intended for diagnostic or therapeutic use.[1]

Safety and Handling

Safety data sheets indicate that this compound may cause serious eye irritation.[4] It is also noted that it may form combustible dust concentrations in the air.[4] Standard laboratory safety precautions, including the use of personal protective equipment such as safety goggles and gloves, should be employed when handling this chemical.

Conclusion

This compound remains a chemical entity with a significant information gap in the scientific literature. While its basic chemical identity and some physical properties are known, there is a complete absence of published data regarding its synthesis, detailed reactivity, biological effects, and potential applications in drug development and other scientific fields. This lack of information presents an opportunity for novel research to explore the properties and potential uses of this intriguing multifunctional aromatic thiol. Researchers and scientists are encouraged to investigate this compound to fill the existing knowledge void.

Experimental Protocols

Due to the lack of published experimental studies involving this compound, no experimental protocols can be provided.

Visualizations

As there is no available information on signaling pathways, experimental workflows, or logical relationships associated with this compound, no diagrams can be generated.

References

An In-depth Technical Guide to 2,5-Dihydroxythiophenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Dihydroxythiophenol, a substituted aromatic thiol, holds potential as a versatile building block in medicinal chemistry and materials science. Its unique electronic and structural features, arising from the interplay between the electron-donating hydroxyl and thiol groups on the benzene ring, make it a subject of interest for the development of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and potential applications of this compound. While specific experimental data for this compound is limited in publicly accessible literature, this document compiles available information and provides theoretical insights based on analogous compounds. Detailed hypothetical experimental protocols and data interpretations are presented to guide future research and development efforts.

Molecular Structure and Properties

This compound, also known as 2-mercaptohydroquinone, possesses a benzene ring substituted with two hydroxyl (-OH) groups at positions 2 and 5, and a thiol (-SH) group at position 1. The molecular formula is C₆H₆O₂S, and it has a molecular weight of approximately 142.18 g/mol .[1]

Structural Representation

The molecular structure of this compound is characterized by a planar benzene ring. The hydroxyl and thiol groups are key to its chemical reactivity and potential biological activity.

Caption: Molecular structure of this compound.

Physicochemical Properties

Quantitative experimental data for this compound is scarce. The following table summarizes key physicochemical properties, with some values estimated based on data from structurally similar compounds.

| Property | Value | Source |

| Molecular Formula | C₆H₆O₂S | [1] |

| Molecular Weight | 142.18 g/mol | [1] |

| CAS Number | 2889-61-4 | [1] |

| Appearance | Off-white to pale yellow powder (predicted) | General knowledge |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) (predicted) | General knowledge |

| pKa (Thiol) | ~6-7 (estimated) | General knowledge of thiophenols |

| pKa (Phenolic OH) | ~9-10 (estimated) | General knowledge of phenols |

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of this compound are not readily found in the literature. The following sections outline plausible methodologies based on established organic chemistry principles for the synthesis of substituted thiophenols.

Synthesis of this compound

A potential synthetic route to this compound could involve the introduction of a thiol group onto a dihydroxybenzene precursor. One common method for synthesizing substituted thiophenols is through the reduction of a corresponding sulfonyl chloride or via a Sandmeyer-like reaction from an aminophenol. A hypothetical two-step synthesis from 2,5-dihydroxyaniline is proposed below.

Step 1: Diazotization of 2,5-Dihydroxyaniline

-

Dissolve 2,5-dihydroxyaniline (1 equivalent) in an aqueous solution of hydrochloric acid (3 equivalents) at 0-5 °C with constant stirring.

-

Slowly add a solution of sodium nitrite (1.1 equivalents) in water dropwise, maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.

Step 2: Thiolation using Potassium Ethyl Xanthate (Sandmeyer-like reaction)

-

In a separate flask, dissolve potassium ethyl xanthate (1.2 equivalents) in water and cool to 0-5 °C.

-

Slowly add the previously prepared diazonium salt solution to the potassium ethyl xanthate solution, keeping the temperature below 10 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The formation of a xanthate intermediate is expected.

-

Hydrolyze the intermediate by adding a solution of sodium hydroxide and heating the mixture at reflux for 2-3 hours.

-

Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the crude this compound.

-

Filter the precipitate, wash with cold water, and dry under vacuum.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

Caption: Hypothetical synthesis workflow for this compound.

Spectroscopic Characterization (Predicted)

The following table summarizes the expected spectroscopic data for this compound based on the analysis of similar compounds.

| Technique | Expected Observations |

| ¹H NMR | - Aromatic protons (3H, multiplets or distinct signals in the δ 6.5-7.5 ppm range). - Thiol proton (1H, broad singlet, δ ~3.5 ppm, exchangeable with D₂O). - Hydroxyl protons (2H, broad singlets, δ ~5-9 ppm, exchangeable with D₂O). |

| ¹³C NMR | - Aromatic carbons (6 signals in the δ 110-160 ppm range). - Carbons attached to -OH and -SH groups would be deshielded. |

| IR Spectroscopy | - O-H stretch (broad, ~3200-3600 cm⁻¹). - S-H stretch (weak, ~2550-2600 cm⁻¹). - Aromatic C=C stretches (~1450-1600 cm⁻¹). - C-O stretch (~1200-1300 cm⁻¹). |

| Mass Spectrometry (EI) | - Molecular ion peak (M⁺) at m/z 142. |

Potential Applications in Drug Development

While direct biological activity data for this compound is not widely reported, its structural motifs are present in various biologically active molecules. The combination of hydroxyl and thiol groups on a benzene ring suggests potential for antioxidant, metal-chelating, and enzyme-inhibitory activities.

Antioxidant and Radical Scavenging Activity

Phenolic and thiolic compounds are well-known for their antioxidant properties. The hydroxyl groups can donate a hydrogen atom to neutralize free radicals, while the thiol group can participate in redox cycling and chelate pro-oxidant metal ions. This dual functionality could make this compound a potent antioxidant.

Enzyme Inhibition

The thiol group is a known nucleophile and can interact with the active sites of various enzymes, particularly those containing metal ions or susceptible cysteine residues. This suggests that this compound and its derivatives could be explored as inhibitors for enzymes implicated in various diseases. For instance, matrix metalloproteinases (MMPs) and histone deacetylases (HDACs) are classes of enzymes often targeted by thiol-containing inhibitors.

Precursor for Bioactive Molecules

This compound can serve as a versatile starting material for the synthesis of more complex molecules with potential therapeutic applications. The hydroxyl and thiol groups provide reactive handles for various chemical modifications, allowing for the generation of diverse chemical libraries for drug screening.

Caption: Potential mechanisms of action for this compound.

Conclusion

This compound is a molecule with significant untapped potential in the fields of medicinal chemistry and materials science. Although experimental data is currently limited, its structural features suggest promising avenues for research, particularly in the development of novel antioxidants and enzyme inhibitors. The synthetic and analytical protocols outlined in this guide provide a framework for future investigations into this intriguing compound. Further research is warranted to fully elucidate its chemical properties and biological activities, which could pave the way for its application in the development of new therapeutic agents.

References

An In-depth Technical Guide to the Synthesis of 2,5-Dihydroxythiophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic pathway for 2,5-dihydroxythiophenol, a valuable research chemical. Due to the limited availability of a direct, documented synthesis, this guide outlines a rational, multi-step approach based on established organic chemistry principles and analogous reactions found in the literature. The proposed pathway is designed to be robust and adaptable for laboratory-scale synthesis.

Introduction

This compound, also known as 2-thiobenzene-1,4-diol, is an aromatic organosulfur compound with potential applications in medicinal chemistry and materials science. Its structure, featuring a thiol group and two hydroxyl moieties on a benzene ring, makes it an interesting building block for the synthesis of more complex molecules. The hydroxyl groups offer sites for further functionalization, while the thiol group can participate in various coupling reactions and is known for its antioxidant properties.

This guide details a three-stage synthetic strategy:

-

Protection of Hydroxyl Groups: The reactive hydroxyl groups of the starting material, hydroquinone, are protected as acetates to prevent unwanted side reactions during the subsequent thiolation step.

-

Introduction of the Thiol Group: Two potential methods for the introduction of the thiol functionality onto the protected aromatic ring are presented:

-

Method A: Electrophilic Sulfenylation: Direct introduction of a protected thiol group using an electrophilic sulfur reagent.

-

Method B: Newman-Kwart Rearrangement: A thermal or catalyzed rearrangement of an O-aryl thiocarbamate to an S-aryl thiocarbamate, which is then hydrolyzed to the thiophenol.

-

-

Deprotection of Hydroxyl Groups: Removal of the acetate protecting groups to yield the final product, this compound.

Detailed experimental protocols, quantitative data from analogous reactions, and workflow diagrams are provided to assist researchers in the practical execution of this synthesis.

Proposed Synthesis Pathway

The overall proposed synthetic route starting from hydroquinone is depicted below. Researchers can choose between Method A or Method B for the introduction of the sulfur functionality based on available reagents and experimental preferences.

Spectroscopic Profile of 2,5-Dihydroxythiophenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of 2,5-Dihydroxythiophenol (CAS 2889-61-4), also known as 2-mercaptohydroquinone. Due to the limited availability of experimentally-derived spectroscopic data in peer-reviewed literature, this document presents predicted ¹H NMR data for this compound, alongside experimentally-derived data for the structurally analogous compound, 4-mercaptophenol, to serve as a reference. Detailed, standardized experimental protocols for key spectroscopic techniques are provided to guide researchers in the characterization of this and similar compounds. This guide is intended to be a valuable resource for professionals in chemistry and drug development requiring a foundational understanding of the spectroscopic characteristics of substituted thiophenols.

Introduction

This compound is a bifunctional aromatic organic compound containing both hydroxyl and thiol groups.[1] This substitution pattern makes it an interesting building block for the synthesis of more complex molecules in medicinal chemistry and materials science. Accurate spectroscopic characterization is fundamental to confirming the identity and purity of such molecules. This guide addresses the spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS), pertinent to this compound.

Spectroscopic Data

Predicted ¹H NMR Spectroscopic Data for this compound

The following table summarizes the predicted ¹H NMR spectral data for this compound. These predictions are based on computational models and should be confirmed by experimental data.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| H-3 | 6.85 | d (doublet) |

| H-4 | 6.78 | dd (doublet of doublets) |

| H-6 | 6.95 | d (doublet) |

| -OH (position 2) | 5.0 - 6.0 | br s (broad singlet) |

| -OH (position 5) | 5.0 - 6.0 | br s (broad singlet) |

| -SH | 3.0 - 4.0 | s (singlet) |

Experimental Spectroscopic Data for 4-Mercaptophenol (Analog)

The following tables summarize the experimental spectroscopic data for 4-mercaptophenol, a structural analog of this compound.

Table 2.1: ¹H and ¹³C NMR Data for 4-Mercaptophenol

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Solvent |

| ¹H | 7.23 | d | CDCl₃ |

| ¹H | 6.75 | d | CDCl₃ |

| ¹H | 4.81 (br s, -OH) | br s | CDCl₃ |

| ¹H | 3.39 (s, -SH) | s | CDCl₃ |

| ¹³C | 154.9 | - | CDCl₃ |

| ¹³C | 133.8 | - | CDCl₃ |

| ¹³C | 118.4 | - | CDCl₃ |

| ¹³C | 116.1 | - | CDCl₃ |

Table 2.2: IR Spectroscopic Data for 4-Mercaptophenol

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350 | Broad, Strong | O-H stretch |

| ~2550 | Weak | S-H stretch |

| ~1590, 1490 | Medium-Strong | Aromatic C=C stretch |

| ~1230 | Strong | C-O stretch |

| ~830 | Strong | C-H out-of-plane bend |

Table 2.3: UV-Visible Spectroscopic Data for 4-Mercaptophenol

| λmax (nm) | Solvent |

| 235 | Methanol |

| 280 | Methanol |

Table 2.4: Mass Spectrometry Data for 4-Mercaptophenol

| m/z | Relative Intensity (%) | Assignment |

| 126 | 100 | [M]⁺ |

| 98 | 35 | [M - CO]⁺ |

| 69 | 20 | [M - CO - CHO]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented. These are standard procedures and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of approximately 5-10 mg of the solid compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm).

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a field strength of, for example, 400 MHz for ¹H and 100 MHz for ¹³C.

-

¹H NMR Acquisition: The spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. A relaxation delay of 1-5 seconds is used between pulses.

-

¹³C NMR Acquisition: The spectrum is acquired using a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay (e.g., 2-10 seconds) are typically required compared to ¹H NMR.

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (ATR): A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Pressure is applied to ensure good contact between the sample and the crystal.

-

Instrumentation: The FT-IR spectrum is recorded on a spectrometer equipped with an ATR accessory.

-

Data Acquisition: The spectrum is typically collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal is recorded prior to the sample measurement. A number of scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

-

Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile). The concentration is adjusted so that the maximum absorbance falls within the optimal range of the instrument (typically 0.1-1.0 AU).

-

Instrumentation: The UV-Vis spectrum is recorded on a dual-beam spectrophotometer.

-

Data Acquisition: The spectrum is scanned over a wavelength range of approximately 200-800 nm. A baseline is first recorded using a cuvette containing only the solvent.

-

Data Processing: The instrument software automatically subtracts the baseline from the sample spectrum to provide the final absorbance spectrum. The wavelength of maximum absorbance (λmax) is then determined.

Mass Spectrometry (MS)

-

Sample Preparation: A small amount of the sample is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Mass spectra are typically obtained using a mass spectrometer with an electrospray ionization (ESI) or electron ionization (EI) source.

-

Data Acquisition (ESI): The sample solution is infused into the ESI source. The mass spectrometer is set to scan over a relevant mass-to-charge (m/z) range in either positive or negative ion mode.

-

Data Acquisition (EI): The sample is introduced into the ion source, where it is bombarded with high-energy electrons. The resulting ions are then analyzed.

-

Data Processing: The resulting mass spectrum shows the relative abundance of ions at different m/z values.

Visualizations

The following diagrams illustrate the general workflow for the spectroscopic analysis of a chemical compound.

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

Conclusion

This technical guide has summarized the available and analogous spectroscopic data for this compound. While experimental data for the target compound remains scarce, the provided predicted data, information on a structural analog, and detailed experimental protocols offer a solid foundation for researchers. The workflow for spectroscopic analysis presented herein provides a clear roadmap for the characterization of this and other novel chemical entities. It is anticipated that this guide will facilitate further research and application of this compound in various scientific disciplines.

References

An In-depth Technical Guide to the Chemical Reactivity of 2,5-Dihydroxythiophenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Dihydroxythiophenol, also known as 2-mercaptohydroquinone or 2-thiobenzene-1,4-diol, is a bifunctional aromatic organic compound with the chemical formula C₆H₆O₂S.[1][2] Its structure, featuring a benzene ring substituted with two hydroxyl groups and one thiol group, imparts a unique chemical reactivity profile, making it a subject of interest in various research and development domains, including medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the core chemical reactivity of this compound, including its synthesis, oxidation-reduction behavior, and participation in electrophilic and nucleophilic reactions. The content herein is curated to provide researchers, scientists, and drug development professionals with a detailed understanding of this versatile molecule, supported by available experimental data and established chemical principles.

Introduction

The chemical character of this compound is dictated by the interplay of its three functional groups: two electron-donating hydroxyl (-OH) groups and a nucleophilic thiol (-SH) group attached to an aromatic ring. The hydroxyl groups activate the benzene ring towards electrophilic substitution and are susceptible to oxidation. The thiol group, a sulfur analogue of an alcohol, is readily oxidized to form disulfides and can participate in various nucleophilic reactions. This trifunctional nature allows for a diverse range of chemical transformations, positioning this compound as a valuable building block in organic synthesis.

Synthesis of this compound

Detailed experimental procedures for the synthesis of this compound are not widely reported in readily accessible literature. However, general synthetic strategies for substituted thiophenols can be adapted for its preparation. A plausible synthetic route could involve the introduction of a thiol group onto a pre-existing dihydroxybenzene scaffold, such as hydroquinone.

One potential, though not explicitly documented, method could be the Newman–Kwart rearrangement. This would involve the conversion of a phenol to an O-aryl dialkylthiocarbamate, followed by thermal rearrangement to the S-aryl isomer, and subsequent hydrolysis to the thiophenol.[3]

Another approach could be the reaction of a diazonium salt derived from an aminohydroquinone derivative with a sulfur nucleophile, such as a xanthate, followed by hydrolysis (Leuckart thiophenol reaction).[3]

Chemical Reactivity

The reactivity of this compound can be categorized based on the reactions of its constituent functional groups and the aromatic ring.

Oxidation and Reduction Reactions

The thiol and hydroquinone moieties of this compound are both susceptible to oxidation.

Oxidation of the Thiol Group: Thiols are known to be readily oxidized to disulfides. In the case of this compound, this would result in the formation of a disulfide-linked dimer. This oxidation can be achieved using a variety of mild oxidizing agents. The reverse reaction, the reduction of the disulfide back to the thiol, can be accomplished using standard reducing agents like sodium borohydride.[3]

Oxidation of the Hydroquinone Moiety: The hydroquinone portion of the molecule can undergo a two-electron oxidation to form the corresponding p-benzoquinone derivative. This process is often reversible.[4] The presence of the thiol group may influence the redox potential of the hydroquinone/quinone couple. The oxidation can be initiated by various oxidizing agents, including air (autoxidation), especially in the presence of metal ions like Cu(II).[5][6] The mechanism of hydroquinone oxidation often proceeds through a semiquinone radical intermediate.[7][8]

The interplay between the oxidation of the thiol and the hydroquinone presents an area for further investigation, as the formation of a quinone could potentially lead to intramolecular reactions with the thiol group.

A logical workflow for the oxidation-reduction behavior of this compound is depicted below.

Figure 1: Oxidation and reduction pathways of this compound.

Electrophilic Aromatic Substitution

The two hydroxyl groups are strong activating groups, directing electrophiles to the ortho and para positions. In this compound, the positions ortho and para to the hydroxyl groups are either occupied or sterically hindered. The thiol group is also an ortho, para-director, though its activating effect is generally weaker than that of the hydroxyl group.

Halogenation: Aromatic compounds can undergo halogenation in the presence of a Lewis acid catalyst.[9][10][11] For this compound, the high activation of the ring by the hydroxyl groups may allow for halogenation to occur under milder conditions, potentially without a catalyst. The incoming electrophile (e.g., Br⁺) would likely substitute at the positions activated by both the hydroxyl and thiol groups.

A general mechanism for electrophilic aromatic substitution is presented below.

Figure 2: General mechanism for electrophilic aromatic substitution.

Nucleophilic Reactions

The thiol group of this compound is a potent nucleophile, capable of participating in a variety of nucleophilic substitution and addition reactions.

Nucleophilic Substitution: The thiolate anion, formed by deprotonation of the thiol group, is a strong nucleophile and can readily participate in Sₙ2 reactions, displacing leaving groups from alkyl halides to form thioethers.[12][13][14][15]

Nucleophilic Addition: Thiols can undergo nucleophilic addition to electrophilic double bonds, such as those in α,β-unsaturated carbonyl compounds (Michael addition).[3] They can also add to quinones. The reaction of thiols with 2,5-dihydroxy-[16][17]-benzoquinone, a related compound, proceeds via an addition/elimination mechanism.[18] It is plausible that this compound could react with quinones in a similar manner.

The workflow for nucleophilic reactions involving the thiol group is illustrated below.

Figure 3: Nucleophilic reactions of the thiol group in this compound.

Polymerization

The multifunctional nature of this compound suggests its potential as a monomer for polymerization. Poly(p-phenylenebenzobisoxazole) (PBOH) fiber, a novel polymer, has been synthesized using 2,5-dihydroxyterephthalic acid, a structurally related dihydroxy compound.[17] This suggests that this compound could potentially be used in polycondensation reactions to form novel polymers with interesting thermal and mechanical properties. The thiol group could also participate in polymerization reactions such as thiol-ene "click" chemistry.[19]

Antioxidant Activity

Phenolic compounds are well-known for their antioxidant properties, which arise from their ability to donate a hydrogen atom from a hydroxyl group to scavenge free radicals.[18][20] The resulting phenoxyl radical is stabilized by resonance. This compound, possessing a hydroquinone moiety, is expected to exhibit significant antioxidant activity. The antioxidant mechanism of phenols can proceed through hydrogen atom transfer (HAT), single-electron transfer followed by proton transfer (SET-PT), or sequential proton loss electron transfer (SPLET).[18] The presence of the thiol group, which can also participate in redox reactions, may further contribute to the overall antioxidant capacity of the molecule.

Applications in Drug Development

The structural motifs present in this compound are found in various biologically active molecules. Thiophene derivatives, for instance, are known to possess a wide range of pharmacological activities, including anti-inflammatory and antimicrobial properties.[21][22][23] Chalcones containing the 2,5-dihydroxy pattern have been synthesized and evaluated for their cytotoxic activities.[22] The ability of the thiol group to interact with biological targets, coupled with the antioxidant properties of the hydroquinone moiety, makes this compound and its derivatives interesting candidates for drug design and discovery programs.

Conclusion

This compound is a molecule with a rich and varied chemical reactivity profile. Its combination of hydroxyl and thiol functional groups on an aromatic ring allows for a wide array of transformations, including oxidation-reduction reactions, electrophilic substitutions, and nucleophilic additions. While detailed experimental data for this specific compound is sparse in the mainstream literature, its reactivity can be largely predicted based on the well-established chemistry of its constituent functional groups. The potential for this compound to act as a monomer in polymerization and as a scaffold in the development of new therapeutic agents warrants further investigation. This guide serves as a foundational resource to stimulate and support future research into the chemistry and applications of this compound.

Data Summary

Due to the limited availability of specific experimental data for this compound in the searched literature, a quantitative data table cannot be provided at this time. Further experimental investigation is required to populate such a table with reliable data on reaction yields, spectroscopic characteristics, and other quantitative measures of reactivity.

Experimental Protocols

As with the quantitative data, detailed, validated experimental protocols for the specific reactions of this compound were not found in the conducted literature search. Researchers interested in working with this compound would need to adapt general procedures for reactions of thiophenols and hydroquinones, with careful optimization and characterization of products.

References

- 1. sensitive voltammetric determination: Topics by Science.gov [science.gov]

- 2. scbt.com [scbt.com]

- 3. researchgate.net [researchgate.net]

- 4. Substituents on Quinone Methides Strongly Modulate Formation and Stability of Their Nucleophilic Adducts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. The acid–base and redox properties of menaquinone MK-4, MK-7, and MK-9 (vitamin K2) in DMPC monolayers on mercury - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Electrochemical Investigation of the Oxidation of Phenolic Compounds Using Hypervalent Iodine Oxidants - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Electrophilic halogenation - Wikipedia [en.wikipedia.org]

- 10. Khan Academy [khanacademy.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. 2,5-Dihydroxybenzaldehyde (CAS 1194-98-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. orbilu.uni.lu [orbilu.uni.lu]

- 17. 2,5-Dihydroxytoluene(95-71-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 18. Reaction of 2,5-dihydroxy-[1,4]-benzoquinone with nucleophiles – ipso-substitution vs. addition/elimination - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 19. expresspolymlett.com [expresspolymlett.com]

- 20. electrochemical modified gold: Topics by Science.gov [science.gov]

- 21. researchgate.net [researchgate.net]

- 22. 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity [mdpi.com]

- 23. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

2,5-Dihydroxythiophenol: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dihydroxythiophenol is a sulfur-containing organic compound with potential applications in various research and development sectors, including pharmaceuticals. As with any reactive chemical, a thorough understanding of its properties and associated hazards is paramount for ensuring the safety of laboratory personnel and the environment. This technical guide provides a comprehensive overview of the safety and handling procedures for this compound, compiled from available safety data sheets and general best practices for handling aromatic thiols.

Due to the limited availability of comprehensive experimental data for this compound, this guide emphasizes precautionary measures and outlines general protocols for its use. All personnel should supplement this information with institution-specific safety guidelines and conduct their own risk assessments prior to commencing any experimental work.

Physicochemical and Toxicological Properties

Quantitative experimental data for the physical, chemical, and toxicological properties of this compound is largely unavailable in public databases and safety data sheets. The following tables summarize the currently known information and highlight the existing data gaps.

Physical and Chemical Properties

| Property | Value | Citation |

| Molecular Formula | C₆H₆O₂S | |

| Molecular Weight | 142.18 g/mol | |

| Appearance | Data not available | |

| Odor | Data not available (Aromatic thiols are typically characterized by strong, unpleasant odors) | |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available | |

| Vapor Pressure | Data not available | |

| Vapor Density | Data not available | |

| Flash Point | Data not available | |

| Autoignition Temperature | Data not available |

Toxicological Data

| Endpoint | Value | Citation |

| Acute Oral Toxicity (LD50) | Data not available | |

| Acute Dermal Toxicity (LD50) | Data not available | |

| Acute Inhalation Toxicity (LC50) | Data not available | |

| Skin Corrosion/Irritation | Data not available | |

| Serious Eye Damage/Irritation | Data not available | |

| Respiratory or Skin Sensitization | Data not available | |

| Germ Cell Mutagenicity | Data not available | |

| Carcinogenicity | Data not available | |

| Reproductive Toxicity | Data not available | |

| Specific Target Organ Toxicity (Single Exposure) | Data not available | |

| Specific Target Organ Toxicity (Repeated Exposure) | Data not available | |

| Aspiration Hazard | Data not available |

Ecotoxicological Data

| Endpoint | Value | Citation |

| Toxicity to Fish | Data not available | |

| Toxicity to Daphnia and other Aquatic Invertebrates | Data not available | |

| Toxicity to Algae | Data not available |

Hazard Identification and GHS Classification

A definitive GHS classification for this compound is not currently available due to the lack of toxicological data. However, based on the general hazards associated with aromatic thiols and phenols, it is prudent to handle this compound with a high degree of caution. Potential hazards may include:

-

Acute toxicity (oral, dermal, inhalation)

-

Skin and eye irritation or corrosion

-

Respiratory tract irritation

-

Sensitization

-

Environmental hazards

Until a formal classification is established, it is recommended to treat this compound as a hazardous substance.

Safe Handling and Storage

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks associated with the specific experimental procedure should be conducted to determine the appropriate level of personal protective equipment. The following PPE is recommended as a minimum standard:

| PPE Type | Specification |

| Eye Protection | Chemical safety goggles or a face shield. |

| Hand Protection | Compatible chemical-resistant gloves (e.g., nitrile, neoprene). Glove breakthrough time should be considered for prolonged handling. |

| Skin and Body Protection | A lab coat, long pants, and closed-toe shoes are mandatory. For procedures with a higher risk of splashing, a chemical-resistant apron or suit may be necessary. |

| Respiratory Protection | All handling of this compound should be performed in a certified chemical fume hood to avoid inhalation of vapors or dust. If engineering controls are not sufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used. |

Engineering Controls

All work with this compound must be conducted in a well-ventilated laboratory, with all transfers and manipulations of the solid or solutions performed inside a certified chemical fume hood. The fume hood should have adequate airflow to minimize operator exposure.

Handling Procedures

-

Avoid the formation of dust and aerosols.

-

Use non-sparking tools and equipment.

-

Ground all equipment when transferring large quantities to prevent static discharge.

-

Keep containers tightly closed when not in use.

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke in the laboratory.

Storage

-

Store in a tightly sealed, properly labeled container.

-

Keep in a cool, dry, and well-ventilated area.

-

Store away from incompatible materials such as strong oxidizing agents, strong bases, and sources of ignition.

-

Consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation, as thiols are susceptible to air oxidation.

Emergency Procedures

First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention. |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, alcohol-resistant foam, or water spray.

-

Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.

-

Specific Hazards Arising from the Chemical: Combustion may produce toxic and irritating fumes, including sulfur oxides and carbon oxides.

-

Protective Equipment for Firefighters: Wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

-

Personal Precautions: Evacuate the area and ensure adequate ventilation. Wear appropriate personal protective equipment (see Section 3.1). Avoid breathing dust or vapors.

-

Environmental Precautions: Prevent the material from entering drains, sewers, or waterways.

-

Methods for Cleaning Up: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal. For larger spills, contain the spill and collect the material using a method that does not generate dust. The area of the spill should be decontaminated after the material has been collected.

Experimental Protocols

General Protocol for a Reaction Using this compound (as a solid)

-

Preparation:

-

Ensure all glassware is clean and oven-dried to remove moisture.

-

Assemble the reaction apparatus in a certified chemical fume hood.

-

If the reaction is air-sensitive, assemble the apparatus for use under an inert atmosphere (e.g., Schlenk line or glove box).

-

-

Reagent Addition:

-

Under a positive pressure of inert gas (if required), add the solid this compound to the reaction vessel using a powder funnel.

-

Add other reagents and solvents using appropriate techniques (e.g., syringe for liquids).

-

-

Reaction:

-

Maintain the reaction under the desired conditions (temperature, stirring, inert atmosphere).

-

Monitor the reaction progress using a suitable analytical technique (e.g., TLC, LC-MS).

-

-

Work-up:

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction carefully, if necessary, by the slow addition of an appropriate quenching agent.

-

Perform extractions and washes in a separatory funnel within the fume hood. Be aware of potential pressure buildup.

-

Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate).

-

Filter to remove the drying agent.

-

-

Purification:

-

Remove the solvent using a rotary evaporator with the exhaust vented into the fume hood or a suitable trap.

-

Purify the crude product by an appropriate method such as recrystallization or column chromatography. All purification steps should be performed in a well-ventilated area, preferably within a fume hood.

-

Protocol for Handling the Strong Odor of Thiols

The strong and unpleasant odor of thiols is a significant handling challenge. The following steps can help mitigate the spread of the odor:

-

Containment: Always handle thiols and their reaction mixtures in a chemical fume hood. Keep all containers tightly sealed.

-

Neutralization of Glassware and Equipment: Before removing glassware and equipment from the fume hood, rinse them with a basic solution of potassium permanganate or a bleach solution to oxidize the residual thiol. Allow the glassware to soak in the oxidizing solution for several hours or overnight.

-

Waste Disposal: All waste containing this compound or other thiols should be treated as hazardous waste. Collect all liquid and solid waste in separate, clearly labeled, and sealed containers. It is advisable to add an oxidizing agent (e.g., bleach) to the waste container to neutralize the odor, ensuring compatibility with other waste components.

-

Spill Decontamination: In case of a spill, after the material has been collected, the area should be decontaminated with a bleach solution or other suitable oxidizing agent to neutralize the odor.

Visualizations

Experimental Workflow for Handling this compound

2,5-Dihydroxythiophenol: An Obscure Analyte in Scientific Literature

This guide endeavors to collate the limited available information and provide context for the current understanding of this compound. However, it is critical to note at the outset that the core requirements for an in-depth technical guide, including detailed experimental protocols, extensive quantitative data, and established signaling pathways, cannot be fully met due to the scarcity of primary literature on 2,5-Dihydroxythiophenol.

Physicochemical Properties: An Overview

While specific experimental data is elusive, fundamental properties of this compound can be inferred from its chemical structure. Basic identifiers are available from chemical suppliers.

| Property | Value | Source |

| CAS Number | Not explicitly found for this compound | N/A |

| Molecular Formula | C₆H₆O₂S | Inferred |

| Molecular Weight | 142.18 g/mol | Inferred |

Synthesis and History: A Gap in the Record

A thorough search of scientific literature and historical chemical archives does not yield a definitive account of the discovery of this compound. Similarly, detailed, reproducible experimental protocols for its synthesis are not described in readily accessible journals or patents. While methods for the synthesis of related dihydroxybenzene and thiophenol derivatives are abundant, a specific, optimized, and well-documented procedure for the preparation of this compound is absent.

General synthetic strategies that could theoretically be adapted for its preparation might include:

-

Thiolation of a protected hydroquinone derivative: This would involve the introduction of a thiol group onto a hydroquinone scaffold where the hydroxyl groups are protected to prevent side reactions.

-

Hydroxylation of a thiophenol derivative: Conversely, one could envision the introduction of hydroxyl groups onto a pre-existing thiophenol ring, though this approach may present challenges with regioselectivity.

Without published experimental validation, these remain speculative pathways.

Spectroscopic Data: An Uncharacterized Profile

A critical component of any technical guide is the presentation of spectroscopic data for compound identification and characterization. Unfortunately, no verifiable Nuclear Magnetic Resonance (NMR), Infrared (IR), or Mass Spectrometry (MS) data for this compound could be located in the searched literature. For the purpose of comparison and to aid researchers who may successfully synthesize this compound, a table of expected spectroscopic features based on its structure is provided below.

| Spectroscopic Technique | Expected Features |

| ¹H NMR | Signals corresponding to aromatic protons, hydroxyl protons, and a thiol proton. The chemical shifts and coupling constants would be indicative of the 1,2,4-trisubstituted benzene ring system. |

| ¹³C NMR | Resonances for the six carbon atoms of the benzene ring, with shifts influenced by the hydroxyl and thiol substituents. |

| IR Spectroscopy | Characteristic absorption bands for O-H stretching (hydroxyl groups), S-H stretching (thiol group), and C-S stretching, as well as aromatic C-H and C=C stretching. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of 142.18, along with characteristic fragmentation patterns. |

Signaling Pathways and Biological Activity: Unexplored Territory

There is no information available regarding the biological activity of this compound or its involvement in any signaling pathways. Its structural similarity to hydroquinone, a known metabolite and industrial chemical with documented biological effects, suggests that this compound could potentially interact with biological systems. However, without experimental data, any discussion of its mechanism of action or therapeutic potential would be purely conjectural.

Logical Workflow for Future Investigation

For researchers interested in pursuing the study of this compound, a logical experimental workflow would be necessary. The following diagram outlines a potential path from synthesis to characterization and preliminary biological assessment.

Methodological & Application

Synthesis of 2,5-Dihydroxythiophenol: A Detailed Protocol for Researchers

For Immediate Release

This application note provides a comprehensive protocol for the synthesis of 2,5-Dihydroxythiophenol, a valuable intermediate in the development of novel therapeutic agents and advanced materials. The described method is based on the nucleophilic addition of a thiol precursor to 1,4-benzoquinone, offering a reliable and reproducible route for laboratory-scale synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Introduction

This compound, also known as 2-mercaptohydroquinone, is a substituted aromatic thiol that incorporates both hydroxyl and thiol functional groups. This unique combination of reactive sites makes it an attractive building block for the synthesis of a variety of complex molecules with potential applications in medicinal chemistry and materials science. The protocol detailed herein describes a two-step process commencing with the readily available starting material, 1,4-benzoquinone.

Synthesis Pathway

The synthesis of this compound is achieved through a two-step reaction sequence. The first step involves the nucleophilic addition of hydrosulfide to 1,4-benzoquinone to form the intermediate, 2-thio-1,4-benzoquinone. This is followed by a reduction of the quinone intermediate to the final dihydroxythiophenol product.

Caption: Synthesis pathway for this compound.

Experimental Protocols

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 1,4-Benzoquinone | Reagent Grade, ≥98% | Sigma-Aldrich |

| Sodium Hydrosulfide (NaHS) | Technical Grade | Alfa Aesar |

| Sodium Dithionite (Na₂S₂O₄) | Reagent Grade, ≥85% | Fisher Scientific |

| Dichloromethane (CH₂Cl₂) | ACS Grade | VWR Chemicals |

| Diethyl Ether (Et₂O) | ACS Grade | VWR Chemicals |

| Hydrochloric Acid (HCl) | 37% w/w, ACS Grade | Sigma-Aldrich |

| Sodium Sulfate (Na₂SO₄) | Anhydrous, Granular | Fisher Scientific |

| Deionized Water | N/A | In-house |

Step 1: Synthesis of 2-Thio-1,4-benzoquinone (Intermediate)

-

In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.8 g (0.1 mol) of 1,4-benzoquinone in 100 mL of dichloromethane.

-

In a separate beaker, prepare a solution of 5.6 g (0.1 mol) of sodium hydrosulfide in 50 mL of deionized water.

-

Cool the 1,4-benzoquinone solution to 0-5 °C using an ice bath.

-

Slowly add the sodium hydrosulfide solution dropwise to the stirred benzoquinone solution over a period of 30 minutes. Maintain the temperature below 10 °C throughout the addition.

-

After the addition is complete, continue to stir the reaction mixture at room temperature for 2 hours.

-

Transfer the reaction mixture to a separatory funnel. Separate the organic layer.

-

Wash the organic layer with 2 x 50 mL of deionized water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-thio-1,4-benzoquinone intermediate as a reddish-brown solid.

Step 2: Reduction to this compound

-

Suspend the crude 2-thio-1,4-benzoquinone from Step 1 in 100 mL of deionized water.

-

Prepare a solution of 20.9 g (0.12 mol) of sodium dithionite in 100 mL of deionized water.

-

Slowly add the sodium dithionite solution to the stirred suspension of the intermediate. The color of the mixture should change from reddish-brown to a pale yellow or off-white.

-

Stir the reaction mixture at room temperature for 1 hour.

-

Acidify the reaction mixture to pH 2-3 with concentrated hydrochloric acid.

-

Extract the product with 3 x 75 mL of diethyl ether.

-

Combine the organic extracts and wash with 50 mL of brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.

-

The crude product can be purified by column chromatography on silica gel using a hexane:ethyl acetate gradient.

Data Presentation

| Parameter | Value |

| Starting Material | 1,4-Benzoquinone |

| Reagents | Sodium Hydrosulfide, Sodium Dithionite |

| Solvents | Dichloromethane, Diethyl Ether, Water |

| Reaction Temperature | 0-5 °C (Step 1), Room Temperature (Step 2) |

| Reaction Time | 2.5 hours (Step 1), 1 hour (Step 2) |

| Typical Yield | 60-70% (overall) |

| Appearance | Off-white to pale yellow solid |

| Molecular Formula | C₆H₆O₂S |

| Molecular Weight | 142.18 g/mol |

Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

This procedure should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times. 1,4-Benzoquinone is a toxic and irritating substance. Sodium hydrosulfide is corrosive and releases toxic hydrogen sulfide gas upon acidification. Handle all chemicals with care and dispose of waste according to institutional guidelines.

Disclaimer: This protocol is intended for use by trained laboratory personnel. The user assumes all responsibility for the safe handling and execution of this procedure.

The Synthetic Utility of 2,5-Dihydroxythiophenol: A Practical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dihydroxythiophenol, also known as 2-thiobenzene-1,4-diol, is an aromatic organosulfur compound with the molecular formula C₆H₆O₂S.[1] While its applications in organic synthesis are not as extensively documented as some other bifunctional aromatic compounds, its unique combination of a nucleophilic thiol group and a hydroquinone moiety presents intriguing possibilities for the synthesis of novel heterocyclic systems and other complex organic molecules. This document aims to provide an overview of its potential reactivity and to outline experimental protocols for its utilization as a building block in organic synthesis, based on analogous reactions of similar compounds.

Core Properties

| Property | Value | Reference |

| CAS Number | 2889-61-4 | [1] |

| Molecular Formula | C₆H₆O₂S | [1] |

| Molecular Weight | 142.18 g/mol | [1] |

| Alternate Names | 2-Thiobenzene-1,4-diol | [1] |

Theoretical Applications in Organic Synthesis

Based on the functional groups present in this compound, its primary applications in organic synthesis are expected to revolve around the reactivity of the thiol and diol functionalities. The thiol group is a potent nucleophile, while the hydroquinone ring is susceptible to oxidation and electrophilic substitution.

Synthesis of Heterocycles

One of the most promising applications of this compound is in the synthesis of sulfur-containing heterocycles. The thiol group can readily participate in condensation and cyclization reactions with various electrophiles.

A key potential application is in the synthesis of substituted benzothiazoles. While the direct reaction of this compound in this context is not widely reported, the analogous condensation of 2-aminothiophenol with aldehydes, ketones, acids, or acyl chlorides is a well-established method for forming the benzothiazole core.[2][3][4] By extension, this compound could be employed to synthesize dihydroxy-substituted benzothiazoles, which may possess interesting biological or material properties.

Experimental Protocols

The following protocols are proposed based on established synthetic methodologies for structurally related compounds. Researchers should consider these as starting points and may need to optimize reaction conditions for their specific substrates.

Protocol 1: Synthesis of Dihydroxy-Substituted Benzothiazole Derivatives

This protocol outlines a potential pathway for the synthesis of a 2-substituted-5,8-dihydroxybenzothiazole via the condensation of this compound with an aldehyde.

Reaction Scheme:

Figure 1: Proposed synthesis of a dihydroxy-substituted benzothiazole.

Materials:

-

This compound (1.0 eq)

-

Substituted aldehyde (1.1 eq)

-

Ethanol (solvent)

-

Catalyst (e.g., p-toluenesulfonic acid, a few crystals)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound and the substituted aldehyde.

-

Dissolve the reactants in ethanol.

-

Add a catalytic amount of p-toluenesulfonic acid.

-

Place the flask under an inert atmosphere.

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 2-substituted-5,8-dihydroxybenzothiazole.

Expected Outcome:

This reaction is expected to yield the corresponding benzothiazole derivative. The hydroxyl groups on the benzene ring may influence the reaction rate and could potentially undergo side reactions under harsh conditions. Optimization of the catalyst and reaction temperature will be crucial.

Protocol 2: Thiol-Ene "Click" Reaction for the Synthesis of Dihydroxy-Substituted Thioethers

The thiol group of this compound can participate in thiol-ene "click" reactions with alkenes, providing a straightforward route to functionalized thioethers. This reaction can be initiated by radical initiators or UV light.

Reaction Workflow:

Figure 2: Workflow for the thiol-ene reaction.

Materials:

-

This compound (1.0 eq)

-

Alkene (1.2 eq)

-

Radical initiator (e.g., AIBN, 0.1 eq) or a UV lamp

-

Anhydrous and degassed solvent (e.g., THF or Dioxane)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a Schlenk tube, dissolve this compound and the alkene in the chosen solvent.

-

Add the radical initiator to the mixture.

-

Thoroughly degas the solution by three freeze-pump-thaw cycles.

-

Backfill the tube with an inert gas.

-

If using a chemical initiator, heat the reaction to the appropriate temperature (e.g., 70-80 °C for AIBN). If using photochemical initiation, irradiate the mixture with a UV lamp at room temperature.

-

Monitor the reaction by TLC or GC-MS.

-

Once the reaction is complete, cool the mixture to room temperature and remove the solvent in vacuo.

-

Purify the residue by flash column chromatography to yield the dihydroxy-substituted thioether.

Conclusion

While direct, published applications of this compound in organic synthesis are sparse, its structure suggests significant potential as a versatile building block. The protocols provided here, based on the known reactivity of similar compounds, offer a foundation for researchers to explore the synthesis of novel dihydroxy-functionalized benzothiazoles and thioethers. Such compounds could be of interest in medicinal chemistry and materials science, warranting further investigation into the synthetic utility of this intriguing molecule. The development of robust synthetic methods will be key to unlocking the full potential of this compound in these fields.

References

- 1. scbt.com [scbt.com]

- 2. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: 2,5-Dihydroxythiophenol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential uses of 2,5-Dihydroxythiophenol (also known as 2-Thiobenzene-1,4-diol) as a versatile starting material in organic synthesis and materials science.[1][2] Detailed experimental protocols, quantitative data summaries, and workflow diagrams are included to facilitate its application in research and development.

Synthesis of Bioactive Phenothiazine Derivatives

This compound serves as a key building block for the synthesis of substituted phenothiazines, a class of heterocyclic compounds with a wide range of biological activities, including antipsychotic, antiemetic, and antihistaminic properties. The dihydroxy functionality offers sites for further derivatization to modulate the pharmacological profile of the resulting phenothiazine scaffold.

Logical Workflow for Phenothiazine Synthesis

Caption: Synthetic pathway from this compound to bioactive phenothiazines.

Experimental Protocol: Synthesis of a Dihydroxyphenothiazine Intermediate

This protocol describes a plausible synthetic route to a dihydroxyphenothiazine core structure using this compound and a substituted o-phenylenediamine.

Materials:

-

This compound

-

4-Chloro-1,2-phenylenediamine

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Copper(I) iodide (CuI)

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of this compound (1.0 eq) in DMF, add 4-chloro-1,2-phenylenediamine (1.1 eq) and potassium carbonate (2.5 eq).

-

Add a catalytic amount of CuI (0.1 eq).

-

Heat the reaction mixture to 120 °C and stir for 12-18 hours under an inert atmosphere.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Acidify the mixture with 1N HCl to pH 5-6.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired dihydroxyphenothiazine.

Antioxidant Properties and Evaluation

Thiophenol derivatives are known for their antioxidant properties, acting as radical scavengers. This compound, with its electron-donating hydroxyl groups, is expected to exhibit significant antioxidant activity. This can be quantified using standard assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.

Experimental Workflow for Antioxidant Assays

Caption: Workflow for DPPH and ABTS antioxidant activity assays.

Experimental Protocols for Antioxidant Assays

DPPH Radical Scavenging Assay:

-

Prepare a stock solution of this compound in methanol.

-

Prepare a series of dilutions from the stock solution.

-

Prepare a 0.1 mM solution of DPPH in methanol.

-

In a 96-well plate, add 100 µL of each dilution of the sample and 100 µL of the DPPH solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the percentage of radical scavenging activity and determine the IC50 value (the concentration required to scavenge 50% of DPPH radicals).

ABTS Radical Scavenging Assay:

-

Prepare the ABTS radical cation (ABTS•+) by reacting a 7 mM aqueous solution of ABTS with 2.45 mM potassium persulfate in the dark for 12-16 hours.

-

Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Add 10 µL of the this compound sample (at various concentrations) to 1 mL of the diluted ABTS•+ solution.

-

Measure the absorbance at 734 nm after 6 minutes.

-

Calculate the percentage of inhibition and determine the IC50 value.

Quantitative Data: Antioxidant Activity of Thiophenol Derivatives (Representative Data)

| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) | Reference Compound | DPPH IC50 (µM) | ABTS IC50 (µM) |

| 4-Aminothiophenol | 45.8 | 15.2 | Trolox | 44.2 | 10.8 |

| 4-Methoxythiophenol | 89.3 | 28.7 | Ascorbic Acid | 28.5 | 15.6 |

| 2,5-Dimethylthiophenol | 65.1 | 21.4 | BHT | 55.7 | 18.9 |

Note: The data presented are for illustrative purposes and are based on values reported for structurally related thiophenol compounds. Actual values for this compound may vary and require experimental determination.

Application as a Polymerization Inhibitor

Phenolic and thiophenolic compounds can act as inhibitors in radical polymerization reactions by scavenging radical species, thereby preventing or retarding the polymerization process. This compound, with its labile S-H and O-H protons, is a potential candidate for use as a polymerization inhibitor, for instance, in the storage and transport of reactive monomers like styrene.

Logical Relationship in Polymerization Inhibition

Caption: Mechanism of polymerization inhibition by this compound.

Experimental Protocol: Evaluation of Polymerization Inhibition

This protocol outlines a method to evaluate the efficiency of this compound as a polymerization inhibitor for styrene.

Materials:

-

Styrene (inhibitor-free)

-

This compound

-